molecular formula C23H23FN2O4 B12420607 (2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide

(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide

Cat. No.: B12420607
M. Wt: 410.4 g/mol
InChI Key: WZQLVEPIBAOOGF-SFDMMAKQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK973 involves a series of steps that have been optimized for large-scale production. The synthetic route includes a saponification/amide coupling sequence, which was replaced with a one-step aminocarbonylation to improve efficiency . The reaction conditions for the synthesis are as follows:

Industrial Production Methods

For industrial production, the synthesis has been scaled up to provide sufficient material for pre-clinical efficacy and safety studies. The process has been made more environmentally friendly by reducing the number of steps from 10 to 7, changing solvents, and increasing the overall yield from 10% to 25% .

Chemical Reactions Analysis

Types of Reactions

GSK973 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in GSK973.

    Substitution: Substitution reactions are common, where functional groups in GSK973 are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

GSK973 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    JQ1: Another BET inhibitor with a broader activity profile, targeting both BD1 and BD2.

    I-BET762: A pan-BET inhibitor with similar applications in cancer research.

    OTX015: A clinical-stage BET inhibitor with activity against multiple bromodomains.

Uniqueness of GSK973

GSK973 stands out due to its exceptional selectivity for BD2 over BD1, making it a valuable tool for studying the specific contributions of BD2 to BET-associated functional phenotypes . Its high oral bioavailability and good pharmacokinetics further enhance its utility in pre-clinical and clinical research .

Properties

Molecular Formula

C23H23FN2O4

Molecular Weight

410.4 g/mol

IUPAC Name

(2S,3S)-2-(fluoromethyl)-7-N-methyl-5-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide

InChI

InChI=1S/C23H23FN2O4/c1-25-23(28)15-8-13(22(27)26-20-16-10-29-11-17(16)20)7-14-19(12-5-3-2-4-6-12)18(9-24)30-21(14)15/h2-8,16-20H,9-11H2,1H3,(H,25,28)(H,26,27)/t16-,17+,18-,19+,20?/m1/s1

InChI Key

WZQLVEPIBAOOGF-SFDMMAKQSA-N

Isomeric SMILES

CNC(=O)C1=CC(=CC2=C1O[C@@H]([C@H]2C3=CC=CC=C3)CF)C(=O)NC4[C@H]5[C@@H]4COC5

Canonical SMILES

CNC(=O)C1=CC(=CC2=C1OC(C2C3=CC=CC=C3)CF)C(=O)NC4C5C4COC5

Origin of Product

United States

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